molecular formula C20H15ClN2O2S B2792420 7-(4-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105242-35-0

7-(4-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2792420
CAS RN: 1105242-35-0
M. Wt: 382.86
InChI Key: FLBGAQHMJSQPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as CMPD101, is a small molecule compound that has shown potential in scientific research applications.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves the inhibition of the NF-κB pathway, which is a major signaling pathway involved in inflammation and cancer. This compound inhibits the activation of NF-κB by blocking the phosphorylation of IκBα, which is a key step in the activation of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and has been shown to reduce inflammation in animal models. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 7-(4-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is its potential as a selective inhibitor of the NF-κB pathway, which is a major signaling pathway involved in various diseases. Additionally, this compound has been found to have low toxicity in animal models. However, one limitation of this compound is its low solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 7-(4-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one. One potential direction is to study its potential as an anti-cancer agent in more detail, including its effects on different types of cancer cells and in animal models. Additionally, further research could be done to optimize the synthesis method of this compound and improve its solubility. Finally, the potential of this compound as a therapeutic agent for various diseases could be explored in more detail.

Synthesis Methods

The synthesis of 7-(4-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with 3-methoxybenzylamine to form an imine intermediate. This intermediate is then reacted with 2-thiophenecarboxylic acid to form the thienopyrimidine ring system. The final step involves the reduction of the imine to form the final product, this compound.

Scientific Research Applications

7-(4-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have potential in various scientific research applications. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

7-(4-chlorophenyl)-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c1-25-16-4-2-3-13(9-16)10-23-12-22-18-17(11-26-19(18)20(23)24)14-5-7-15(21)8-6-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBGAQHMJSQPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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